

A Comparative Guide to the Spectroscopic Analysis of L-Alaninol

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Compound of Interest

Compound Name: *L-Alaninol*

Cat. No.: *B1674331*

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This guide provides a comprehensive comparison of the spectroscopic analysis of **L-Alaninol** with structurally similar chiral amino alcohols, L-Leucinol and L-Valinol. It is designed for researchers, scientists, and drug development professionals, offering detailed experimental data, protocols, and workflow visualizations to aid in structural elucidation and characterization.

Introduction

L-Alaninol is a chiral amino alcohol that serves as a crucial building block in asymmetric synthesis, particularly in the development of pharmaceuticals.^[1] Its structural integrity and purity are paramount, necessitating precise analytical techniques for characterization. Spectroscopic methods such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for confirming the molecular structure and identifying impurities. This guide presents a detailed analysis of **L-Alaninol**'s spectroscopic data and compares it with that of L-Leucinol and L-Valinol, two other common chiral amino alcohols, to highlight the distinguishing spectral features.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for **L-Alaninol**, L-Leucinol, and L-Valinol, facilitating a direct comparison of their characteristic signals.

Infrared (IR) Spectroscopy Data

Infrared spectroscopy is instrumental in identifying the primary functional groups present in a molecule. For amino alcohols, the characteristic absorptions are the O-H, N-H, and C-H stretching and bending vibrations.^{[2][3]}

Functional Group	Vibrational Mode	L-Alaninol (cm ⁻¹) **	L-Leucinol (cm ⁻¹)	L-Valinol (cm ⁻¹) **
O-H (Alcohol)	Stretching, broad	~3300-3400	~3300-3400	~3300-3400
N-H (Amine)	Stretching	~3100-3300	~3100-3300	~3100-3300
C-H (Alkyl)	Stretching	~2850-2970	~2850-2970	~2850-2970
N-H (Amine)	Bending	~1590-1650	~1590-1650	~1590-1650
C-O (Alcohol)	Stretching	~1050-1150	~1050-1150	~1050-1150

Note: Specific peak positions can vary slightly based on the sample preparation method (e.g., neat, KBr pellet) and instrument.

¹H NMR Spectroscopy Data

Proton NMR (¹H NMR) provides detailed information about the chemical environment of hydrogen atoms in a molecule. The chemical shifts (δ), splitting patterns (multiplicity), and integration values are unique for each compound. Data presented below is for spectra acquired in CDCl₃.

Proton Assignment	L-Alaninol	L-Leucinol	L-Valinol
Chemical Shift (δ ppm)	Multiplicity	Chemical Shift (δ ppm)	Multiplicity
-CH(NH ₂)	~3.00[4]	m	~2.90[5]
-CH ₂ OH	~3.53 (Ha), ~3.24 (Hb)[4]	dd, dd	~3.54 (Ha), ~3.24 (Hb)[5]
-CH ₃	~1.05[4]	d	-
-CH(CH ₃) ₂	-	-	~1.67[5]
-CH(CH ₃) ₂	-	-	~0.90[5]
-OH, -NH ₂	~2.53 (broad)[4]	s	~2.52 (broad)[5]

¹³C NMR Spectroscopy Data

Carbon NMR (¹³C NMR) provides information on the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal. Data presented below is for spectra acquired in CDCl₃.

Carbon Assignment	L-Alaninol (δ ppm)	L-Leucinol (δ ppm)	L-Valinol (δ ppm)
-CH(NH ₂)	~51.5	~51.0	~58.0
-CH ₂ OH	~67.0	~66.5	~66.0
-CH ₃	~17.5	-	-
-CH(CH ₃) ₂	-	~43.0	~32.0
-CH(CH ₃) ₂	-	~25.0, ~22.0	~20.0, ~18.0

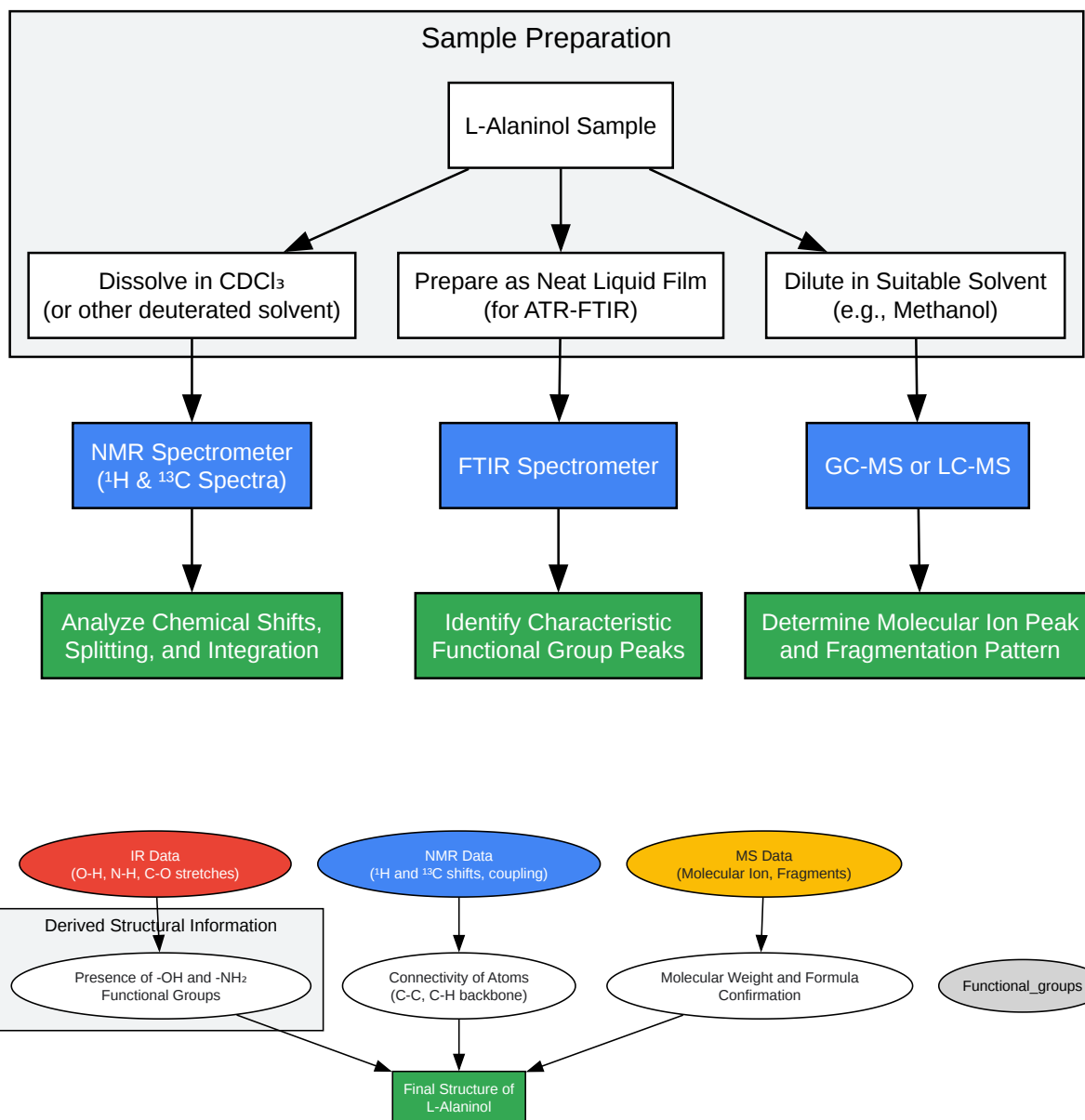
Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.

Compound	Molecular Formula	Molecular Weight (g/mol)	[M+H] ⁺ (m/z)	Key Fragment (m/z)
L-Alaninol	C ₃ H ₉ NO	75.11[6]	76	44 ([M-CH ₂ OH] ⁺) [7]
L-Leucinol	C ₆ H ₁₅ NO	117.19[8]	118	88 ([M-CH ₂ OH] ⁺), 44
L-Valinol	C ₅ H ₁₃ NO	103.16[9]	104	74 ([M-CH ₂ OH] ⁺), 44

Experimental Workflows and Data Interpretation

The following diagrams illustrate the typical experimental workflow for spectroscopic analysis and the logical process of using the combined data for structural elucidation.



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